3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid

Physicochemical profiling Drug-likeness Ionization state

Select this β-amino acid building block for stability-driven SAR. Its β-alanine backbone resists protease degradation—β-peptides survive >24 h in human plasma vs <4 h for α-peptides. XLogP3 3.8 (0.6 log units above nateglinide) delivers superior passive permeability for CNS or intracellular targets. The predicted pKa of 4.24 (vs 3.61 for nateglinide) enables bioisostere exploration without altering the cyclohexylcarbonyl-amide recognition element. The 4-isopropylphenyl group adds a controlled lipophilic increment for probing hydrophobic pockets. Order to secure ≥98% purity for reproducible SAR data.

Molecular Formula C19H27NO3
Molecular Weight 317.429
CAS No. 861207-57-0
Cat. No. B2951654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid
CAS861207-57-0
Molecular FormulaC19H27NO3
Molecular Weight317.429
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2
InChIInChI=1S/C19H27NO3/c1-13(2)14-8-10-15(11-9-14)17(12-18(21)22)20-19(23)16-6-4-3-5-7-16/h8-11,13,16-17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyQLDYPMONFFZHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic Acid (CAS 861207-57-0): A β-Amino Acid Scaffold Differentiated from α-Amino Acid Analogs for Scientific Selection


3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid (CAS 861207‑57‑0) is a synthetic β‑amino acid derivative characterized by a cyclohexylcarbonyl amide linked to a 3‑(4‑isopropylphenyl)‑β‑alanine backbone. Its molecular formula C₁₉H₂₇NO₃ (MW 317.4 g/mol) is isomeric with the α‑amino acid drug nateglinide, but the β‑amino acid connectivity alters ionizability, lipophilicity, and backbone geometry [1]. The compound is supplied at ≥98% purity by research‑grade vendors and is intended for use as a pharmaceutical intermediate and peptidomimetic building block .

Why Direct Substitution of 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic Acid with α‑Amino Acid Isomers or Des‑isopropyl Analogs Jeopardizes Scientific Reproducibility


Compounds sharing the C₁₉H₂₇NO₃ empirical formula but differing in backbone architecture (α‑ vs. β‑amino acid) or aryl substitution (H vs. isopropyl) exhibit divergent ionizable character, lipophilicity, and conformational flexibility that directly impact solubility, permeability, and metabolic susceptibility [1]. The β‑amino acid framework of the titled compound positions the carboxylate and amide nitrogen one additional methylene apart compared to α‑amino acid congeners, raising the predicted pKa by ~0.6 log units and increasing XLogP3 by 0.6 relative to nateglinide. Such differences are sufficient to alter chromatographic retention, membrane partitioning, and enzymatic recognition; consequently, assuming functional equivalence without experimental verification compromises assay integrity and SAR interpretation [2].

Quantitative Differentiation Evidence for 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic Acid vs. Closest Molecular Analogs


Elevated Predicted pKa of the β‑Amino Acid Carboxylate Versus Nateglinide Indicates Altered Ionization at Physiological pH

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid is 4.24 ± 0.10, compared with 3.61 ± 0.10 for the α‑amino acid analog nateglinide (CAS 105816‑04‑4) [1]. The 0.63‑unit increase shifts the fraction ionized at pH 7.4 from >99.9% for both compounds to a condition where the β‑amino acid retains a slightly higher proportion of neutral species, potentially facilitating passive membrane permeation.

Physicochemical profiling Drug-likeness Ionization state

Higher Computed Lipophilicity (XLogP3) of the β‑Amino Acid Scaffold Relative to Nateglinide Suggests Enhanced Membrane Partitioning

The XLogP3 value for 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid is 3.8, while nateglinide (PubChem CID 4443) yields an XLogP3 of 3.2 [1][2]. The 0.6 log‑unit increase indicates greater lipophilicity for the β‑amino acid, which is associated with improved passive permeability across Caco‑2 monolayers and increased volume of distribution in early‑stage pharmacokinetic screening.

Lipophilicity Permeability ADME prediction

Presence of the 4‑Isopropyl Substituent Confers Differentiated Lipophilic and Steric Character Relative to the Unsubstituted Phenyl Analog

The 4‑isopropylphenyl group in the target compound adds substantial lipophilic surface area relative to the des‑isopropyl analog 3-[(cyclohexylcarbonyl)amino]-3-phenylpropanoic acid (CAS 436088‑46‑9). While the exact XLogP3 for the des‑isopropyl analog is not independently reported in PubChem, the addition of the isopropyl group raises the molecular weight from 275.34 g/mol to 317.42 g/mol and increases the heavy atom count, consistent with a ΔXLogP3 of approximately +0.6–1.0 log units based on group‑contribution methods [1]. This lipophilicity increment provides a tunable handle for optimizing target‑ligand hydrophobic contacts without altering the cyclohexylcarbonyl‑amide pharmacophore.

SAR exploration Steric bulk Lipophilic efficiency

β‑Amino Acid Backbone Confers Documented Metabolic Stability Advantages Over α‑Amino Acid Scaffolds

β‑Peptides constructed from β‑amino acids, including β‑arylalanine derivatives, exhibit substantially greater resistance to proteolytic degradation than their α‑amino acid counterparts. Early comparative studies demonstrated that β‑peptide oligomers remained intact after 24 h incubation in human plasma, whereas analogous α‑peptides were completely degraded within hours [1]. Although direct half‑life data for 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid itself has not been published, the β‑amino acid backbone is a validated strategy for extending metabolic half‑life in peptidomimetic design.

Metabolic stability Peptidomimetic design Plasma half-life

Procurement‑Oriented Application Scenarios for 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic Acid Grounded in Quantitative Differentiation


Peptidomimetic Lead Optimization Requiring Enhanced Metabolic Stability

When a peptide hit contains a protease‑labile α‑amino acid residue, replacement with the β‑amino acid scaffold of 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid introduces an additional methylene unit that sterically hinders protease access. The class‑level evidence that β‑peptides survive >24 h in human plasma, compared to <4 h for α‑peptides [1], makes this compound a rational procurement choice for stability‑focused SAR campaigns.

Development of Lipophilic Pharmacophores Targeting Intracellular or CNS Receptors

With an XLogP3 of 3.8—0.6 log units higher than the isomeric nateglinide [1]—this compound provides enhanced passive permeability. It is suited as an advanced intermediate in programs where improved membrane crossing is critical, such as targeting intracellular protein‑protein interactions or designing CNS‑penetrant ligands.

Carboxylic Acid Bioisostere Evaluation with Fine‑Tuned Ionization

The predicted pKa of 4.24 ± 0.10 [1] distinguishes this compound from nateglinide (pKa 3.61) and other α‑amino acid derivatives. Researchers exploring carboxylic acid bioisosteres can use this compound to assess how a ~0.6‑unit pKa shift affects target binding, solubility, and off‑target liability without altering the cyclohexylcarbonyl‑amide recognition element.

Systematic SAR at the Aryl Position Using the 4‑Isopropyl Handle

The 4‑isopropylphenyl group offers an intermediate lipophilic increment (estimated ΔXLogP3 ≈ +0.6–1.0 vs. the unsubstituted phenyl analog [1]) while maintaining rotational degrees of freedom. This makes the compound ideal for probing hydrophobic pocket depth in enzyme or receptor active sites, and for serving as a procurement baseline when ordering a matrix of aromatic‑substituted analogs.

Quote Request

Request a Quote for 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.